molecular formula C10H14FNO B1398723 2-Tert-butyl-5-amino-4-fluorophenol CAS No. 873055-45-9

2-Tert-butyl-5-amino-4-fluorophenol

Cat. No. B1398723
M. Wt: 183.22 g/mol
InChI Key: NPFIBJJIAWHOMR-UHFFFAOYSA-N
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Description

“2-Tert-butyl-5-amino-4-fluorophenol” is a chemical compound with the molecular formula C10H14FNO . It is also known as Phenol, 5-amino-2-(1,1-dimethylethyl)-4-fluoro .


Molecular Structure Analysis

The molecular structure of “2-Tert-butyl-5-amino-4-fluorophenol” is defined by its molecular formula, C10H14FNO . This indicates that it contains 10 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .

Scientific Research Applications

Synthesis and Transformation

  • 2-Tert-butyl-5-amino-4-fluorophenol can be synthesized from 4-tert-butylphenols and fluoride sources. This synthesis is part of a broader category of transformations where 4-tert-butylphenols are converted into 4-fluorophenols under oxidative conditions (Bienvenu et al., 2002).

Application in Medicinal Chemistry

  • Derivatives of 2-Tert-butyl-5-amino-4-fluorophenol, such as tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, are intermediates in synthesizing biologically active compounds like omisertinib (AZD9291). These compounds demonstrate the relevance of 2-Tert-butyl-5-amino-4-fluorophenol derivatives in drug development (Zhao et al., 2017).

Utilization in Peptide Synthesis

  • Compounds like tert-butyl esters of N-protected amino acids with tert-butyl fluorocarbonate (Boc-F) are efficiently used in synthesizing tert-butyl esters of N-protected amino acids. This process is vital in the broader context of peptide synthesis, where 2-Tert-butyl-5-amino-4-fluorophenol derivatives can play a role (Loffet et al., 1989).

Antiviral and Immunomodulatory Properties

  • Certain derivatives of 2-amino-4,6-di-tert-butylphenol, which are structurally similar to 2-Tert-butyl-5-amino-4-fluorophenol, show antiviral properties and radical regulatory activity. These compounds also exhibit immunomodulatory activity, influencing the viability and functional potential of human peripheral blood lymphocytes (Nizheharodava et al., 2020).

Applications in Polymer Science

  • Fluorinated polyimides, synthesized from compounds like 4-tert-butyl-[1,2-bis(4-amino-2-trifluoromethylphenoxy)phenyl]benzene, demonstrate the application of tert-butyl and fluorophenol derivatives in creating materials with desirable properties like good tensile strength, high glass transition temperatures, and excellent thermal stability. This indicates the potential for using 2-Tert-butyl-5-amino-4-fluorophenol in advanced material sciences (Yang et al., 2006).

Probes for Selective Ion Detection

  • Schiff base derivatives synthesized from 2-aminophenols, closely related to 2-Tert-butyl-5-amino-4-fluorophenol, serve as effective fluorescent probes for selective detection of cyanide and aluminium ions. This illustrates the potential for derivatives of 2-Tert-butyl-5-amino-4-fluorophenol in developing sensitive detection systems for specific ions (Poongodi et al., 2020).

Antioxidant Activity

  • Schiff bases containing (thio-)phenol and catechol fragments, which can be derived from compounds structurally similar to 2-Tert-butyl-5-amino-4-fluorophenol, demonstrate antioxidant activity. This suggests the potential of 2-Tert-butyl-5-amino-4-fluorophenol derivatives in antioxidant applications (Smolyaninov et al., 2018).

In Chemical Synthesis and Organic Reactions

  • The compound is useful in various chemical synthesis processes and organic reactions, as seen in the synthesis of amino acids, and in facilitating specific reaction mechanisms like Mitsunobu reaction and oxidative fluorination (Silverman et al., 1986), (Gao et al., 2012).

Radiochemical Synthesis

  • Its application extends to radiochemical synthesis, particularly in creating fluorophenols, showcasing its utility in specialized scientific fields (Gao et al., 2012).

properties

IUPAC Name

5-amino-2-tert-butyl-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFIBJJIAWHOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258848
Record name 5-Amino-2-(1,1-dimethylethyl)-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-5-amino-4-fluorophenol

CAS RN

873055-45-9
Record name 5-Amino-2-(1,1-dimethylethyl)-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873055-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(1,1-dimethylethyl)-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a refluxing solution of 2-tert-butyl-4-fluoro-5-nitrophenol (400 mg, 1.88 mmol) and ammonium formate (400 mg, 6.1 mmol) in EtOH (20 mL) was added 5% Pd—C (260 mg). The mixture was refluxed for additional 1 h, cooled and filtered through Celite. The solvent was removed by evaporation to give 2-tert-butyl-5-amino-4-fluorophenol (550 mg). 1H NMR (400 MHz, DMSO-d6) δ 8.83 (br s, 1H), 6.66 (d, J=13.7 Hz, 1H), 6.22 (d, J=8.5 Hz, 1H), 4.74 (br s, 2H), 1.26 (s, 9H); HPLC ret. time 2.58 min, 10-99% CH3CN, 5 min run; ESI-MS 184.0 m/z (MH+).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hadida, F Van Goor, J Zhou… - Journal of medicinal …, 2014 - ACS Publications
Quinolinone-3-carboxamide 1, a novel CFTR potentiator, was discovered using high-throughput screening in NIH-3T3 cells expressing the F508del-CFTR mutation. Extensive …
Number of citations: 104 pubs.acs.org

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